![molecular formula C11H19N3 B2616582 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine CAS No. 1480087-51-1](/img/structure/B2616582.png)
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine
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Overview
Description
The compound “2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine” has a CAS Number of 1480087-51-1 and a molecular weight of 193.29 . It is stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which includes “2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The molecular structure of “2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine” is represented by the Inchi Code: 1S/C11H19N3/c1-8-6-10(14(2)13-8)7-9-4-3-5-11(9)12/h6,9,11H,3-5,7,12H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine” include a molecular weight of 193.29, and it is stored at room temperature . It is in liquid form .Scientific Research Applications
- Leishmaniasis, a neglected tropical disease, affects millions worldwide. DMPC has demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Malaria remains a global health concern. DMPC derivatives (compounds 14 and 15) exhibited significant inhibition against Plasmodium berghei, the causative agent of malaria. Compound 15 achieved 90.4% suppression, highlighting its promise as an antimalarial agent .
- DMPC’s structure may allow for modulation of cytochrome P450 (CYP) enzymes. Researchers have explored lipophilicity adjustments to address CYP direct inhibition concerns .
- Among DMPC derivatives, compounds 1a and 1b demonstrated good antimicrobial potential . Further investigations could explore their efficacy against specific pathogens.
Antileishmanial Activity
Antimalarial Potential
CYP Enzyme Modulation
Antimicrobial Properties
Safety and Hazards
The safety information for “2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine” includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-8-6-10(14(2)13-8)7-9-4-3-5-11(9)12/h6,9,11H,3-5,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATRBJDYQXXQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CC2CCCC2N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine |
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